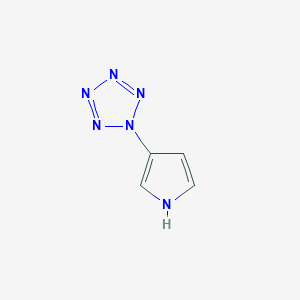
(1H-Pyrrol-3-yl)-1H-pentazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Pyrrol-3-yl)-1H-pentazole is a heterocyclic compound that features a pyrrole ring fused with a pentazole ring Pyrrole is a five-membered aromatic ring containing one nitrogen atom, while pentazole is a five-membered ring composed entirely of nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrol-3-yl)-1H-pentazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pyrrole derivatives with azide compounds under controlled temperature and pressure. The reaction conditions often require the use of catalysts to facilitate the formation of the pentazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrol-3-yl)-1H-pentazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atoms in the pentazole ring can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
(1H-Pyrrol-3-yl)-1H-pentazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high energy density materials for explosives or propellants.
Mechanism of Action
The mechanism of action of (1H-Pyrrol-3-yl)-1H-pentazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A five-membered aromatic ring with one nitrogen atom, known for its biological activities and use in pharmaceuticals.
Pentazole: A five-membered ring composed entirely of nitrogen atoms, known for its high energy density and potential use in explosives.
Uniqueness
(1H-Pyrrol-3-yl)-1H-pentazole is unique due to its combination of pyrrole and pentazole rings, which imparts distinct chemical and biological properties. This fusion allows the compound to exhibit characteristics of both pyrrole and pentazole, making it a versatile molecule for various applications.
Properties
CAS No. |
652148-68-0 |
|---|---|
Molecular Formula |
C4H4N6 |
Molecular Weight |
136.12 g/mol |
IUPAC Name |
1-(1H-pyrrol-3-yl)pentazole |
InChI |
InChI=1S/C4H4N6/c1-2-5-3-4(1)10-8-6-7-9-10/h1-3,5H |
InChI Key |
OVZDWFGEODLWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1N2N=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















